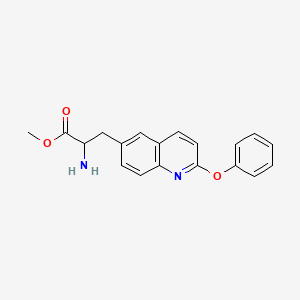
Methyl 3-(2-phenoxy-6-quinolyl)alaninate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(2-phenoxy-6-quinolyl)alaninate is an alpha-amino acid ester that is methyl alaninate in which a hydrogen at position 3 has been replaced by a 2-phenoxyquinolin-6-yl group. It is a member of quinolines, an alpha-amino acid ester, a methyl ester, an aromatic ether and a primary amino compound.
Applications De Recherche Scientifique
Metal Ion Sensing
Quinoline derivatives have been studied for their potential in fluorescence sensing of metal ions. For instance, compounds like 4-methyl-2-((quinolin-6-ylimino)methyl)phenol (6-QMP) and its isomers show distinct fluorescence sensing properties for Al³⁺ and Zn²⁺ ions. Such compounds, including those similar in structure to Methyl 3-(2-phenoxy-6-quinolyl)alaninate, could be significant in detecting and quantifying metal ions in various environments (Hazra et al., 2018).
Antibacterial and Antifungal Agents
Quinoline carboxamides, which share structural similarities with this compound, have been synthesized and evaluated for their antibacterial and antifungal properties. Certain derivatives have demonstrated strong activity against bacteria like Bacillus subtilis and Staphylococcus aureus, as well as fungi such as Candida Albicans (Moussaoui et al., 2021).
Nonlinear Optical (NLO) Research
Quinoline-based derivatives, including those similar to this compound, have been synthesized and explored for their potential in nonlinear optical research. Their NLO properties suggest potential applications in technology-related fields (Khalid et al., 2019).
Copper(II) Ion Complexes
Studies on phenolic quinolyl hydrazones, which are structurally related to this compound, have revealed their ability to form complexes with copper(II) ions. These complexes exhibit diverse geometries and strong coordination power, highlighting their potential in various chemical applications (Seleem et al., 2011).
Antitubercular Activity
Analogues of N-(6-Quinolyl)glycine hydrazide, which bear resemblance to this compound, have shown promising antitubercular activity, indicating the potential of similar compounds in treating tuberculosis (Ramamurthy & Bhatt, 1989).
Propriétés
Formule moléculaire |
C19H18N2O3 |
|---|---|
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
methyl 2-amino-3-(2-phenoxyquinolin-6-yl)propanoate |
InChI |
InChI=1S/C19H18N2O3/c1-23-19(22)16(20)12-13-7-9-17-14(11-13)8-10-18(21-17)24-15-5-3-2-4-6-15/h2-11,16H,12,20H2,1H3 |
Clé InChI |
RARAOODWVODFGU-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(CC1=CC2=C(C=C1)N=C(C=C2)OC3=CC=CC=C3)N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



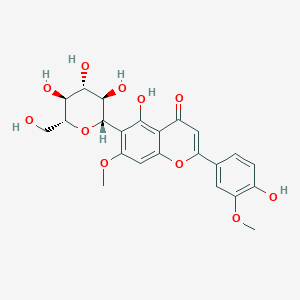
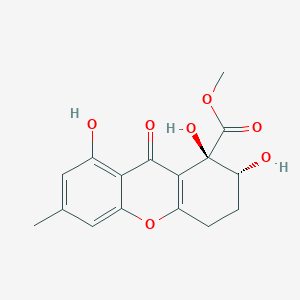
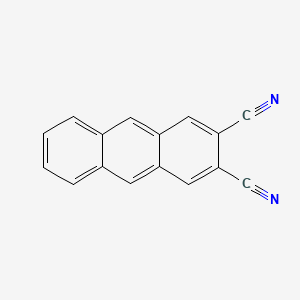

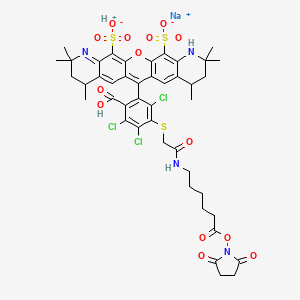
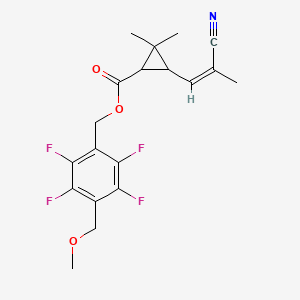
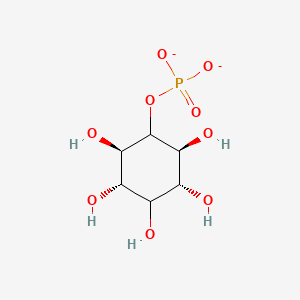




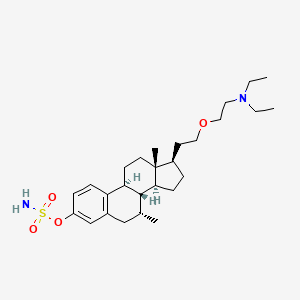
![(1S,8R)-1beta,5beta-Dimethyl-8-(3-oxo-1-butenyl)-6-oxabicyclo[3.2.1]octane-3-one](/img/structure/B1263222.png)
